REACTION_CXSMILES
|
[CH3:1][N:2]1[C:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:8][C:6](=[O:7])[NH:5][C:3]1=[O:4]>CN(C)C=N.[Pd]>[CH3:1][N:2]1[CH:9]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:8][C:6](=[O:7])[NH:5][C:3]1=[O:4]
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
CN1C(=O)NC(=O)C=C1C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C=N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is then filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to a crystalline residue
|
Type
|
CUSTOM
|
Details
|
The crystallization from acetonitrile
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NC(CC1C1=CC=CC=C1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |